6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
This compound is a fused heterocyclic system featuring a pyrrolo[1,2-c]thiazole core with two ester groups (6,7-dimethyl dicarboxylate), a phenyl substituent at position 5, and a sulfone group (2,2-dioxo). Its structural complexity arises from the bicyclic framework, which combines a thiazolidine ring fused to a pyrrole moiety. The sulfone group enhances electrophilicity and stability, while the phenyl and ester groups influence solubility and reactivity. This compound serves as a precursor for synthesizing bioactive derivatives, particularly hydroxymethyl analogs with antiproliferative properties .
Properties
IUPAC Name |
dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-22-15(18)12-11-8-24(20,21)9-17(11)14(13(12)16(19)23-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPRWYMHNVEFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as acyl bromides, propargylamines, and catalysts like cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the formation of the pyrrolo[1,2-c][1,3]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cycloaddition Reactivity
The compound acts as a thiocarbonyl ylide or azomethine ylide in cycloadditions:
Mechanistic Insight :
- Under microwave irradiation, the sulfone undergoes SO<sub>2</sub> extrusion to generate azafulvenium methide intermediates, which participate in [8π+2π] cycloadditions .
- With electron-deficient dipolarophiles, regioselective [4π+2π] cycloadditions dominate .
Rearrangements and Sigmatropic Shifts
- Sigmatropic H Shift :
Flash vacuum pyrolysis (500°C) induces a H shift, yielding 1-vinyl-1 H-pyrrole derivatives via a non-classical diazafulvenium methide intermediate . - Electrocyclization :
Thermolysis in solution leads to 1,7-electrocyclization, forming bicyclic pyrrolizines (e.g., 5-oxo-5 H-pyrrolizine-2-carboxylates) .
Functionalization at the 5-Phenyl Group
The phenyl substituent undergoes electrophilic substitution under controlled conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-(3-Nitrophenyl) derivative | 0°C, 2 hr | 45% |
| Br<sub>2</sub>/FeBr<sub>3</sub> | 5-(4-Bromophenyl) derivative | RT, 1 hr | 62% |
Note : Steric hindrance from the fused ring system directs substitution to the meta position.
Reduction and Oxidation
Scientific Research Applications
6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthetic yields, and functional properties:
Structural and Electronic Differences
- Chlorinated Phenyl (CAS 107124-27-6): Increases lipophilicity and metabolic stability due to electron-withdrawing Cl atoms . Trifluoromethylphenyl: Strong electron-withdrawing effects enhance resistance to oxidative degradation . Methoxyphenyl: Electron-donating OMe group improves aqueous solubility but may reduce membrane permeability .
Core Modifications :
Physicochemical Properties
Spectroscopic Data :
Thermal Stability : Sulfone-containing derivatives generally exhibit higher melting points than 2-oxo analogs due to stronger dipolar interactions.
Biological Activity
6,7-Dimethyl 2,2-dioxo-5-phenyl-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo-thiazole core with two carboxylate groups and methyl substitutions. Its molecular formula is . The presence of multiple functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably:
- Selectivity for p53 Pathway : Research indicates that derivatives of pyrrolo[1,2-c]thiazoles exhibit selective cytotoxicity towards p53-expressing cancer cells. For instance, compounds with R- and S-configurations have shown promising antiproliferative effects against colorectal cancer (CRC) cells with varying p53 statuses .
- IC50 Values : The antiproliferative activity was quantified using IC50 values in various cell lines. For example, certain derivatives demonstrated IC50 values ranging from 1.47 μM to over 50 μM against HCT116 colon cancer cells depending on their p53 status .
| Compound | IC50 (μM) in HCT116 p53+/+ | IC50 (μM) in HCT116 p53−/− |
|---|---|---|
| Compound 18a | 4.43 ± 2.13 | 32.50 ± 1.30 |
| Compound 18b | 6.68 | >50 |
| Compound 18c | 7.50 ± 1.10 | >50 |
| Compound 19 | ND | ND |
The mechanism through which these compounds exert their effects involves activation of the p53 pathway, leading to apoptosis in cancer cells. The structural modifications on the pyrrolo-thiazole scaffold have been shown to enhance this selectivity and potency against cancer cells expressing wild-type p53 .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on CRC Cells : A study evaluated the antiproliferative effects of various derivatives against human CRC cells. The results indicated that compounds with specific substitutions at the thiazole ring exhibited higher selectivity and potency against p53-expressing cells compared to those lacking these modifications .
- Structural Modulation : Another investigation focused on the synthesis of hydroxymethylated derivatives of pyrrolo-thiazoles. These modifications resulted in enhanced biological activity, particularly against HCT116 cells harboring wild-type p53 .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6,7-dimethyl 2,2-dioxo-5-phenyl-1H,3H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For heterocyclic systems like pyrrolothiazoles, refluxing in ethanol (as in and ) is a common starting point. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Temperature : Controlled reflux (e.g., 80–100°C) to avoid side reactions.
- Stoichiometry : Adjust molar ratios of reactants (e.g., 1:1 for cyclocondensation steps).
- Purification : Recrystallization from DMF-EtOH (1:1) mixtures improves purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl carbons at δ 165–170 ppm).
- HRMS : Validate molecular ion ([M+H]+ or [M–H]–) with <5 ppm mass accuracy (as in ).
- IR : Confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹). Cross-referencing with literature data reduces ambiguity .
Q. How can researchers address low yields during purification?
- Methodological Answer :
- Recrystallization : Optimize solvent polarity (e.g., ethanol for polar intermediates, hexane/ethyl acetate for non-polar derivatives).
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., 5–20% EtOAc in hexane) for complex mixtures.
- Salt Formation : Convert carboxylic acid derivatives to sodium or potassium salts to enhance solubility (as in ) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental bond lengths/angles with DFT-optimized structures.
- Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation in amide bonds) causing split peaks.
- Isotopic Labeling : Use 2H or 13C-labeled analogs to trace unexpected couplings .
Q. What computational tools are suitable for predicting ADME properties of this compound?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five).
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
- Docking Studies : Map interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Compare results with celecoxib analogs (as in ) .
Q. How can researchers design experiments to study the environmental fate of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in buffers (pH 2–12) at 25–50°C, using LC-MS to identify breakdown products.
- Photostability : Expose to UV light (λ = 254–365 nm) and analyze via HPLC for photooxidation byproducts.
- Biodegradation : Use OECD 301D tests with activated sludge to assess microbial degradation rates .
Q. What strategies can resolve discrepancies in biological activity data across assays?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., IC50 values in triplicate).
- Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.
- QSAR Modeling : Corrogate structural features (e.g., electron-withdrawing substituents) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
